

Thermochemical Properties of 2,3'-Bipyridine: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2,3'-Bipyridine

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Introduction

2,3'-Bipyridine is a heterocyclic organic compound belonging to the bipyridine family of isomers.[1][2] These compounds, consisting of two interconnected pyridine rings, are of significant interest in coordination chemistry, catalysis, and materials science. While isomers like 2,2'-bipyridine and 4,4'-bipyridine have been extensively studied for their roles as chelating ligands and precursors to redox-active compounds, the thermochemical properties of **2,3'-Bipyridine** are less documented in publicly available literature.[3][4][5]

This technical guide provides a comprehensive overview of the known physicochemical properties of **2,3'-Bipyridine** and presents a detailed examination of the thermochemical properties of its closely related isomers as a valuable point of reference. Furthermore, it outlines the standard experimental protocols for determining these properties and includes a generalized workflow for such thermochemical characterization.

Physicochemical Properties of 2,3'-Bipyridine

While extensive experimental thermochemical data for **2,3'-Bipyridine** is not readily available, its fundamental physicochemical properties have been characterized. These properties are summarized in Table 1.

Property	Value	Reference(s)
Molecular Formula	C ₁₀ H ₈ N ₂	[1]
Molar Mass	156.18 g/mol	[1][2]
Melting Point	30-32 °C	[1][6][7]
Boiling Point	102-104 °C at 0.7 torr	[1][6][7]
Density	1.1400 g/cm ³	[1][6]
pKa ₁	1.52 (+2) at 20 °C	[1][6][7]
pKa ₂	4.42 (+1) at 20 °C	[1][6][7]
Vapor Pressure	0.0012 mmHg	[2][8]

Thermochemical Data of Bipyridine Isomers

To provide a framework for understanding the thermochemical behavior of **2,3'-Bipyridine**, the experimentally determined thermochemical data for the 2,2'-, 2,4'-, and 4,4'-bipyridine isomers are presented in Table 2. These values were determined by Ribeiro da Silva, Morais, et al. (1995) through rigorous calorimetric studies.[4]

Table 2: Standard Molar Thermochemical Data for Bipyridine Isomers at T = 298.15 K and p° = 0.1 MPa[4]

Compound	$\Delta_c H^\circ(\text{cr})$ / kJ mol ⁻¹	$\Delta_f H^\circ(\text{cr})$ / kJ mol ⁻¹	$\Delta_{\text{sub}} H^\circ$ / kJ mol ⁻¹	$\Delta_f H^\circ(\text{g})$ / kJ mol ⁻¹
2,2'-Bipyridine	-5264.5 ± 1.5	186.1 ± 2.0	81.8 ± 2.2	267.9 ± 3.0
2,4'-Bipyridine	-5280.8 ± 1.6	202.4 ± 2.1	81.8 ± 1.7	284.2 ± 2.7
4,4'-Bipyridine	-5289.7 ± 2.9	211.3 ± 3.2	81.8 ± 1.6	293.1 ± 3.6

- $\Delta_c H^\circ(\text{cr})$: Standard molar enthalpy of combustion of the crystalline solid.
- $\Delta_f H^\circ(\text{cr})$: Standard molar enthalpy of formation of the crystalline solid.

- $\Delta_{\text{sub}}H^\circ$: Standard molar enthalpy of sublimation.
- $\Delta_{\text{f}}H^\circ(\text{g})$: Standard molar enthalpy of formation in the gaseous state.

Experimental Protocols

The determination of the thermochemical data presented for the bipyridine isomers involves precise calorimetric techniques. The following sections detail the methodologies employed.

Static-Bomb Combustion Calorimetry

This technique is used to measure the standard molar enthalpy of combustion ($\Delta_{\text{c}}H^\circ(\text{cr})$).

Methodology:

- A pellet of the crystalline bipyridine sample of known mass is placed in a silica crucible.
- A cotton thread fuse of known mass and energy of combustion is attached to the pellet.
- The crucible is placed in a stainless steel bomb, which is then sealed and filled with purified oxygen to a pressure of approximately 3.04 MPa.
- A small, known amount of distilled water is added to the bomb to ensure saturation of the final atmosphere.
- The bomb is placed in an isothermal water-jacket calorimeter.
- The combustion reaction is initiated by passing an electric current through a platinum wire in contact with the cotton fuse.
- The temperature change of the calorimeter is measured with a precision of 10^{-4} K.
- The energy equivalent of the calorimeter is determined by the combustion of a standard substance, such as benzoic acid.
- After combustion, the contents of the bomb are analyzed to determine the extent of nitric acid formation.

- The standard molar enthalpy of combustion is calculated from the corrected temperature rise and the energy equivalent of the calorimeter, applying corrections for the combustion of the fuse and the formation of nitric acid.^[4]

Calvet Microcalorimetry

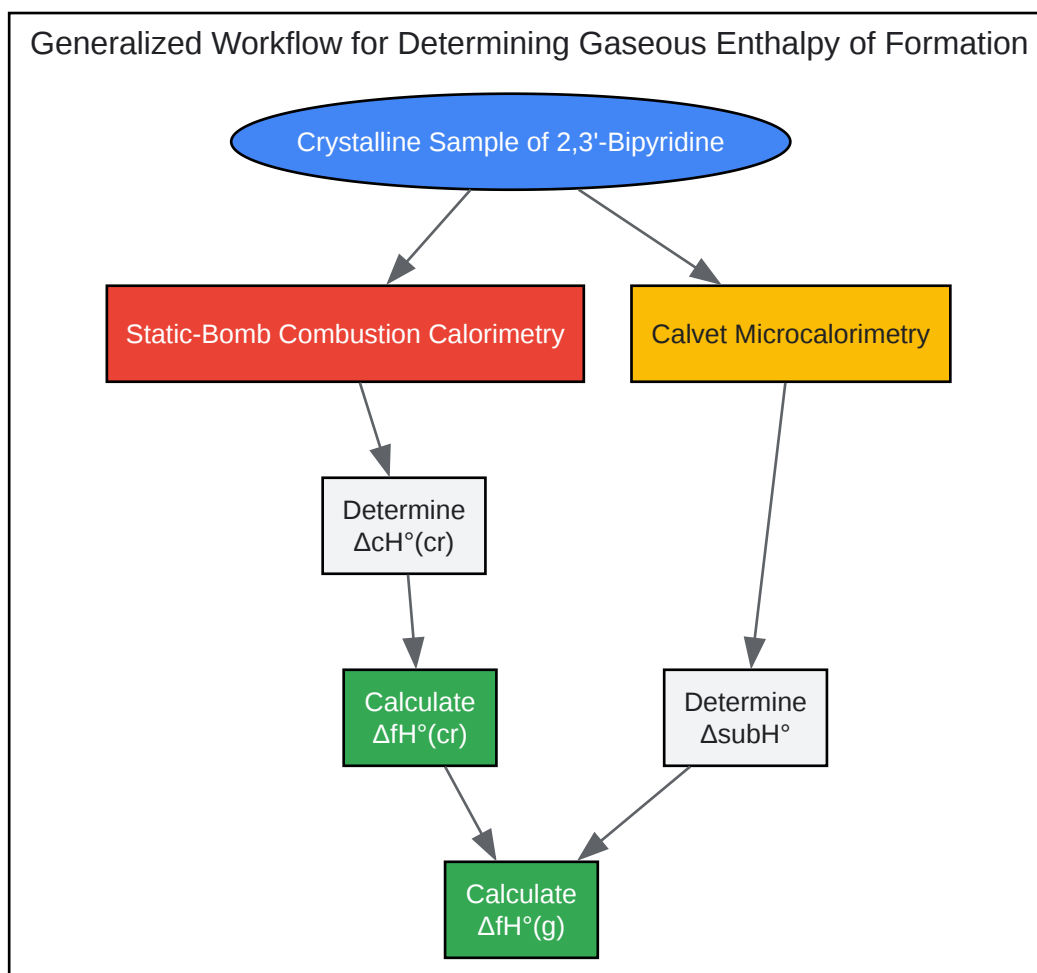
This method is utilized to determine the standard molar enthalpy of sublimation ($\Delta_{\text{sub}}H^\circ$).

Methodology:

- A small amount of the bipyridine sample is placed in a Knudsen effusion cell.
- The cell is placed within the Calvet microcalorimeter at a constant temperature (298.15 K).
- The sample is allowed to effuse into a vacuum.
- The heat absorbed during the sublimation process is measured by the microcalorimeter.
- The mass of the sublimed sample is determined by weighing the effusion cell before and after the experiment.
- The standard molar enthalpy of sublimation is calculated from the measured heat of sublimation and the amount of sublimed substance.^[4]

Generalized Experimental Workflow for Thermochemical Characterization

The following diagram illustrates a generalized workflow for the experimental determination of the standard molar enthalpy of formation of a compound like **2,3'-Bipyridine** in the gaseous state.



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Caption: Generalized workflow for determining the gaseous enthalpy of formation.

Computational Approaches

In the absence of experimental data, computational chemistry provides a powerful tool for estimating the thermochemical properties of molecules. Methods such as Density Functional Theory (DFT) can be employed to calculate optimized molecular geometries and subsequently derive thermochemical data, including the enthalpy of formation.[9] While computational results are subject to inherent approximations, they can offer valuable insights and predictive data for less-studied compounds like **2,3'-Bipyridine**.

Conclusion

This technical guide has summarized the available physicochemical data for **2,3'-Bipyridine** and provided a detailed overview of the thermochemical properties of its isomers, which serve as a crucial reference point. The experimental protocols for determining these properties, namely static-bomb combustion calorimetry and Calvet microcalorimetry, have been detailed to provide a clear understanding of the methodologies involved.

While a data gap exists for the specific thermochemical values of **2,3'-Bipyridine**, the information and workflows presented here offer a solid foundation for researchers and professionals in the field. Future experimental or computational studies are warranted to fully elucidate the thermochemical landscape of this particular bipyridine isomer.

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